molecular formula C26H22ClN3O4 B11260943 2-(7-chloro-3-isonicotinoyl-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(2-ethylphenyl)acetamide

2-(7-chloro-3-isonicotinoyl-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(2-ethylphenyl)acetamide

Cat. No.: B11260943
M. Wt: 475.9 g/mol
InChI Key: IBLBBUIQMHNMKM-UHFFFAOYSA-N
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Description

2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of functional groups such as the pyridine carbonyl and the ethylphenyl acetamide moiety. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and acylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and specificity are essential for understanding its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • **2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE
  • **2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-PROPYLPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its structural features allow for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H22ClN3O4

Molecular Weight

475.9 g/mol

IUPAC Name

2-[7-chloro-6-methoxy-4-oxo-3-(pyridine-4-carbonyl)quinolin-1-yl]-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C26H22ClN3O4/c1-3-16-6-4-5-7-21(16)29-24(31)15-30-14-19(25(32)17-8-10-28-11-9-17)26(33)18-12-23(34-2)20(27)13-22(18)30/h4-14H,3,15H2,1-2H3,(H,29,31)

InChI Key

IBLBBUIQMHNMKM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=CC(=C(C=C32)Cl)OC)C(=O)C4=CC=NC=C4

Origin of Product

United States

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